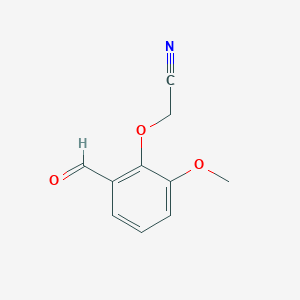

2-(2-Formyl-6-methoxyphenoxy)acetonitrile

CAS No.: 127500-89-4

Cat. No.: VC7558467

Molecular Formula: C10H9NO3

Molecular Weight: 191.186

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 127500-89-4 |

|---|---|

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.186 |

| IUPAC Name | 2-(2-formyl-6-methoxyphenoxy)acetonitrile |

| Standard InChI | InChI=1S/C10H9NO3/c1-13-9-4-2-3-8(7-12)10(9)14-6-5-11/h2-4,7H,6H2,1H3 |

| Standard InChI Key | KQMURQGQILYHJT-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1OCC#N)C=O |

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at the 2-position with a formyl group () and at the 6-position with a methoxy group (). An acetonitrile moiety () is attached via an ether linkage at the 1-position (Figure 1). Computational studies predict a planar aromatic system with intramolecular hydrogen bonding between the formyl oxygen and the adjacent methoxy group, stabilizing the conformation .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 191.183 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 355.1 ± 27.0 °C |

| Flash Point | 155.1 ± 13.9 °C |

| LogP (Partition Coefficient) | 1.32 |

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically begins with 2-methoxyphenol, which undergoes sequential formylation and etherification. A representative pathway involves:

-

Formylation: Vilsmeier-Haack reaction introduces the formyl group at the 2-position using phosphorus oxychloride and dimethylformamide .

-

Etherification: Reaction with chloroacetonitrile in the presence of a base (e.g., KCO) yields the acetonitrile derivative .

Table 2: Comparative Synthesis Yields

| Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|

| 2-Methoxyphenol | Vilsmeier-Haack, 80°C, 6 hr | 78 |

| 2-Hydroxy-6-methoxybenzaldehyde | KCO, DMF, 60°C | 85 |

Chemical Reactivity and Derivative Formation

Nucleophilic Additions

The formyl group undergoes condensation reactions with amines, hydrazines, and cyanide derivatives. For example, reaction with hydroxylamine produces the corresponding oxime, a precursor for heterocyclic compounds :

Nitrile Transformations

The acetonitrile group can be hydrolyzed to carboxylic acids or reduced to primary amines. Catalytic hydrogenation over Raney nickel yields 2-(2-formyl-6-methoxyphenoxy)ethylamine, a valuable intermediate for pharmaceutical synthesis .

Hypothetical Biological and Industrial Applications

Materials Science Applications

The nitrile group’s polarity and the aromatic system’s rigidity make this compound a candidate for liquid crystal displays (LCDs) or organic semiconductors. Theoretical studies predict a bandgap of 3.2 eV, suitable for optoelectronic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume